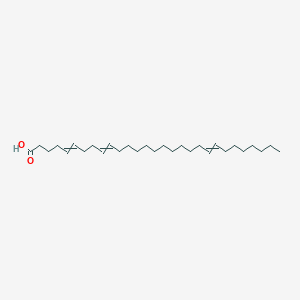

Nonacosa-5,9,21-trienoic acid

Description

Nonacosa-5,9,21-trienoic acid is a hypothetical very-long-chain polyunsaturated fatty acid (VLC-PUFA) with a 29-carbon backbone and three double bonds at positions 5, 9, and 21. These compounds are typically synthesized via stereoselective methods and are studied for their roles in membrane fluidity, signaling pathways, and bioactivity (e.g., anticancer or antimicrobial effects) .

Properties

CAS No. |

884856-10-4 |

|---|---|

Molecular Formula |

C29H52O2 |

Molecular Weight |

432.7 g/mol |

IUPAC Name |

nonacosa-5,9,21-trienoic acid |

InChI |

InChI=1S/C29H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h8-9,20-21,24-25H,2-7,10-19,22-23,26-28H2,1H3,(H,30,31) |

InChI Key |

KGLBESMXVOAFCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC=CCCCCCCCCCCC=CCCC=CCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nonacosa-5,9,21-trienoic acid typically involves multistep processes that include the formation of bis-methylene-interrupted Z-double bonds. One common method involves the Ti-catalyzed cross-cyclomagnesiation of 1,2-dienes with EtMgBr in the presence of metallic Mg and Cp2TiCl2, followed by acid hydrolysis . This method is labor-intensive but effective in producing the desired compound.

Industrial Production Methods: the principles of stereoselective formation of bis-methylene-interrupted Z-double bonds are crucial in any large-scale production .

Chemical Reactions Analysis

Types of Reactions: Nonacosa-5,9,21-trienoic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to form epoxides or peroxides.

Reduction: Reduction reactions can convert the double bonds into single bonds, often using hydrogenation techniques.

Substitution: This involves replacing one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

Substitution: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) are often employed.

Major Products:

Oxidation: Epoxides, peroxides

Reduction: Saturated fatty acids

Substitution: Various substituted fatty acids depending on the reagents used

Scientific Research Applications

Nonacosa-5,9,21-trienoic acid has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying the behavior of polyunsaturated fatty acids.

Biology: Plays a role in the study of cell membrane dynamics and signaling pathways.

Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

Industry: Utilized in the development of bio-based materials and lubricants

Mechanism of Action

The mechanism of action of nonacosa-5,9,21-trienoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It also serves as a precursor for bioactive lipid mediators that participate in signaling pathways. These pathways can affect various cellular processes, including inflammation and apoptosis .

Comparison with Similar Compounds

Key Observations :

- Shorter chains (C18:3): α-linolenic acid (C18:3 ω-3) is a precursor for signaling molecules (e.g., jasmonates) and is abundant in plant oils, contributing to 85–120 mg/100 g fresh weight in A. unedo fruits .

- For example, icosa-5,9,13-trienoic acid (C20:3) showed 79% yield in stereoselective synthesis, with confirmed structure via NMR and HRMS .

Antimicrobial Effects

- Octadeca-9,12,15-trienoic acid (C18:3): Inhibits S. aureus at 0.19–3.12 mmol/L, outperforming dienoic analogs (e.g., octadeca-9,12-dienoic acid, effective at 1.56–12.5 mmol/L) .

Anticancer Potential

Synthetic trienoic acids (C20:3–C32:3) demonstrate apoptosis induction and mitochondrial targeting in cancer cells. For example:

- Icosa-5,9,13-trienoic acid: Disrupts cancer cell cycles (G1/S phase arrest) and activates caspase-3, a key apoptosis mediator .

- Triaconta-9,13,17-trienoic acid (C30:3): Modulates ERK and Akt signaling pathways, reducing tumor proliferation .

Plant Physiology

Trienoic acids in chloroplast lipids (e.g., 16:3 and 18:3) regulate thermotolerance. Arabidopsis mutants deficient in trienoic acids (e.g., fad7) show reduced chloroplast stability under heat stress .

Analytical and Functional Insights

Spectroscopic Characterization

Trienoic acids are validated via:

- ¹H NMR : Olefinic protons (δ 5.3–5.4 ppm) and allylic methylenes (δ 2.0–2.8 ppm) confirm double bond positions .

- HRMS : Accurate mass measurements (e.g., C₂₀H₃₄O₂: [M+H]⁺ = 307.2638) ensure purity and structural fidelity .

Functional Divergence Based on Chain Length

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.